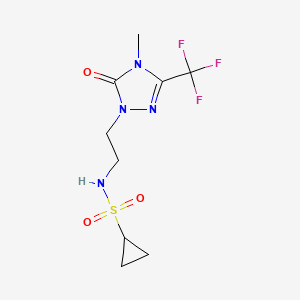
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C9H13F3N4O3S and its molecular weight is 314.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Action Environment:
Environmental factors matter:
Remember, this compound’s detailed mechanism awaits further research. It’s like a cryptic puzzle—scientists are still piecing it together! 🧩🔬
: Mabkhot, Y. N., Kaal, N. A., Alterary, S., Al-Showiman, S. S., Farghaly, T. A., & Mubarak, M. S. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. Read more
Actividad Biológica
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a triazole ring, a cyclopropanesulfonamide moiety, and a trifluoromethyl group. These components contribute to its biological activity by enhancing lipophilicity and facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The triazole ring is known for its role in inhibiting enzymes involved in fungal and bacterial metabolism, while the sulfonamide group contributes to its antibacterial properties.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound shows significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances this activity by interfering with bacterial folate synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties of the compound against several bacterial strains. Results indicated an IC50 value ranging from 10 to 20 µg/mL for effective inhibition of growth in Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells :
-
Mechanistic Studies :
- Molecular docking studies indicated that the compound binds effectively to the active site of key enzymes involved in cancer metabolism, further supporting its potential as a therapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds compared to this compound:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(2-(4-methylthiazole)) | Thiazole ring | Antimicrobial | 15 |
| N-(2-(pyrazole derivative)) | Pyrazole ring | Anticancer | 30 |
| N-(2-(triazole derivative)) | Triazole ring | Antifungal | 20 |
Propiedades
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O3S/c1-15-7(9(10,11)12)14-16(8(15)17)5-4-13-20(18,19)6-2-3-6/h6,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWYHHOTBILSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














